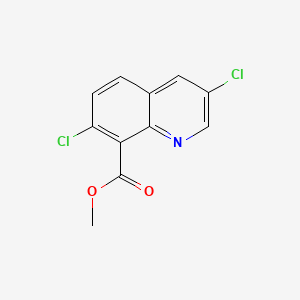

Quinclorac methyl ester

Übersicht

Beschreibung

Quinclorac methyl ester is a derivative of quinclorac, a widely used herbicide known for its effectiveness in controlling a variety of weed species in agricultural settings

Wirkmechanismus

Target of Action

Quinclorac methyl ester is a quinone carboxylic herbicide used to control annual grass and broadleaf weed species . Its primary targets are various types of weeds, including Echinocloa spp., Aeschynomene spp., Sesbania spp., and Ipomoea spp . These weeds are detrimental to the growth of crops such as barley, canary seed, rape seed (canola), non-crop areas, pasture, rhubarbs cranberry, rice, sorghum, and wheat .

Mode of Action

This compound acts as an auxin mimic and is classified as a quinolone carboxylic acid . It is absorbed by the foliage and translocated throughout the plant . The compound interacts with its targets by overstimulating the growth of the plant, which results in the rupture of the cell membranes . This interaction leads to symptoms exhibited by broadleaf weeds, including leaf and stem curling or twisting, and necrosis .

Biochemical Pathways

This compound affects the auxin-type class of biochemical pathways, similar to the action of indolylacetic acid . This class of pathways includes the phenoxy-acids, benzoic acids, and pyridine compounds . The compound’s action on these pathways leads to overstimulation of plant growth and subsequent rupture of cell membranes . A study suggests that the compound employs two pathways to degrade quinclorac: one transforms quinclorac to this compound; the other transforms quinclorac to 3-chloro-7-hydroxyquinoline-8-carboxylic acid or 7-chloro-3-hydroxyquinoline-8-carboxylic acid .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption mainly via the root system and partly through foliage . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The result of this compound’s action is the control of undesirable weed growth. The compound causes leaf and stem curling or twisting, and necrosis in broadleaf weeds . In susceptible grasses, it leads to signs of stunted growth, chlorosis (whitening), and slow reddening followed by necrosis and death .

Action Environment

The action of this compound is influenced by environmental factors. It is used for the pre- and post-emergence control of various weeds occurring in direct-seeded and transplanted rice . The compound’s efficacy and stability can be affected by factors such as soil composition, temperature, and moisture levels.

Biochemische Analyse

Biochemical Properties

Quinclorac methyl ester plays a significant role in biochemical reactions, particularly in the degradation pathways of quinclorac. It interacts with various enzymes, proteins, and other biomolecules. For instance, the degradation of quinclorac to this compound involves enzymes such as methyltransferases and dehalogenases . These enzymes facilitate the methylation and dechlorination processes, respectively, leading to the formation of this compound. The interactions between this compound and these enzymes are crucial for its biochemical transformation and subsequent effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in detoxification and stress response pathways . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These cellular effects highlight the potential impact of this compound on cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, it may inhibit enzymes involved in the detoxification of quinclorac, leading to the accumulation of the parent compound and its metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of other metabolites . These degradation products may have different biochemical properties and cellular effects compared to the parent compound. Understanding the temporal effects of this compound is essential for evaluating its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound may lead to oxidative stress, cellular damage, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of evaluating the safety and toxicity of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. Enzymes such as methyltransferases and dehalogenases play a crucial role in the metabolism of this compound . These enzymes facilitate the conversion of quinclorac to this compound and other metabolites. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with metabolic enzymes. Understanding the metabolic pathways of this compound is essential for evaluating its impact on cellular metabolism and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity. Understanding the transport and distribution of this compound is crucial for evaluating its impact on cellular function and overall health.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for evaluating its impact on cellular function and overall health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinclorac methyl ester typically involves the esterification of quinclorac. This process can be achieved by reacting quinclorac with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Quinclorac methyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to quinclorac and methanol.

Oxidation: Under oxidative conditions, this compound can be converted to quinclorac or other oxidized derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Quinclorac and methanol.

Oxidation: Oxidized derivatives of quinclorac.

Substitution: Various substituted quinclorac derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide resistance.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the development of new herbicidal formulations and as a precursor for other agrochemicals.

Vergleich Mit ähnlichen Verbindungen

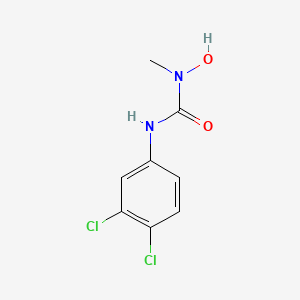

Quinclorac methyl ester is unique compared to other similar compounds due to its specific ester functional group, which imparts distinct chemical and biological properties. Similar compounds include:

Quinclorac: The parent compound, known for its herbicidal activity.

Quinmerac: Another quinolinecarboxylic acid derivative with herbicidal properties.

Clopyralid: A pyridine carboxylic acid herbicide with similar auxin-mimicking activity.

This compound stands out due to its enhanced stability and potential for diverse applications in scientific research and industry.

Eigenschaften

IUPAC Name |

methyl 3,7-dichloroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVWJBNESETCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896812 | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-33-2 | |

| Record name | Quinclorac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINCLORAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

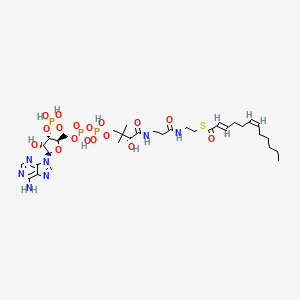

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

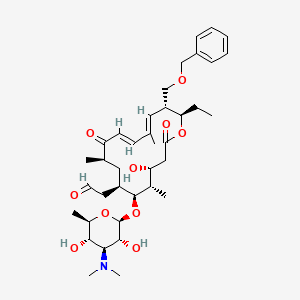

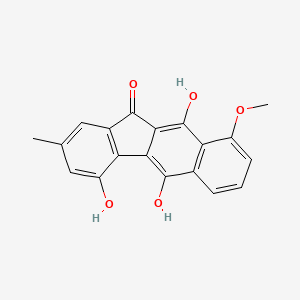

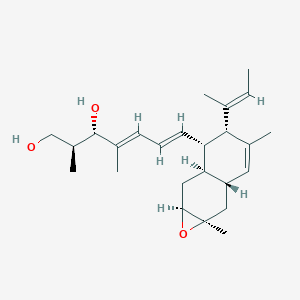

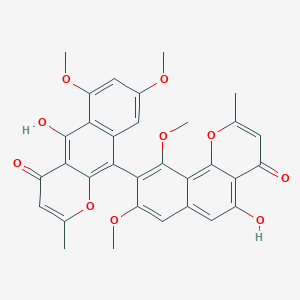

Feasible Synthetic Routes

Q1: What are the levels of quinclorac and quinclorac methyl ester found in canola after harvest?

A1: Research analyzing canola samples from the 2015 harvest found detectable levels of both quinclorac and its methyl ester in treated samples. [] Specifically, quinclorac was found in 93% of treated samples with an average concentration of 0.018 mg/kg, while this compound was present in all treated samples, averaging 0.061 mg/kg. [] Importantly, both compounds were absent in harvest and export composite samples, indicating limited usage of quinclorac-containing herbicides and potential dilution during grain handling processes. []

Q2: What analytical methods are effective for detecting quinclorac and its methyl ester in food products?

A2: Two distinct methods have been validated for detecting these compounds. One study utilized QuEChERS sample preparation coupled with liquid chromatography and polarity-switching tandem mass spectrometry to analyze canola seeds. [] This approach enabled the quantification of both quinclorac and this compound. [] Another study employed online solid phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (online SPE-UPLC-MS/MS) for analysis in honey. [] This method, with a limit of quantitation of 0.5 µg/kg for both compounds, proved effective in detecting quinclorac in commercial honey samples, though this compound remained undetected. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)